1-Iodo-7-methoxy-2-nitronaphthalene

Cross-coupling Electrochemistry Anthelmintic intermediates

1-Iodo-7-methoxy-2-nitronaphthalene (CAS 1610696-41-7, C₁₁H₈INO₃, MW 329.09) is a trisubstituted naphthalene scaffold bearing iodine at C1, a nitro group at C2, and a methoxy group at C7. This specific substitution pattern renders it a strategic intermediate for the synthesis of trifluoromethyl-naphthalene derivatives with reported anthelmintic activity, as well as a candidate for photophysical investigations owing to its weak donor–strong acceptor electronic configuration.

Molecular Formula C11H8INO3
Molecular Weight 329.09 g/mol
Cat. No. B8336478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-7-methoxy-2-nitronaphthalene
Molecular FormulaC11H8INO3
Molecular Weight329.09 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CC(=C2I)[N+](=O)[O-]
InChIInChI=1S/C11H8INO3/c1-16-8-4-2-7-3-5-10(13(14)15)11(12)9(7)6-8/h2-6H,1H3
InChIKeyYGSTUEUIEBNTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-7-methoxy-2-nitronaphthalene (CAS 1610696-41-7): A Key Intermediate for Anthelmintic Agents and Functionalized Naphthalenes


1-Iodo-7-methoxy-2-nitronaphthalene (CAS 1610696-41-7, C₁₁H₈INO₃, MW 329.09) is a trisubstituted naphthalene scaffold bearing iodine at C1, a nitro group at C2, and a methoxy group at C7 [1]. This specific substitution pattern renders it a strategic intermediate for the synthesis of trifluoromethyl-naphthalene derivatives with reported anthelmintic activity, as well as a candidate for photophysical investigations owing to its weak donor–strong acceptor electronic configuration [2].

Why 1-Iodo-7-methoxy-2-nitronaphthalene Cannot Be Swapped with Other Halonaphthalenes


Simple replacement of 1-iodo-7-methoxy-2-nitronaphthalene with its bromo or chloro congeners—or with regioisomeric iodo-nitronaphthalenes—introduces substantial changes in reactivity and product selectivity. The iodine atom at the 1-position offers markedly higher oxidative addition rates with transition-metal catalysts compared to bromine or chlorine, enabling milder reaction conditions and higher yields in cross-coupling and trifluoromethylation steps that are central to the patent-protected anthelmintic synthesis [1][2]. Furthermore, the 2-nitro group exerts a strong electron-withdrawing effect that, together with the 7-methoxy donor, creates a pronounced push–pull electronic system whose solvatochromic fluorescence properties are highly sensitive to substitution pattern [3]. Using a different halogen or altering the nitro/methoxy positions erodes both synthetic efficiency and photophysical performance.

Quantitative Differentiation Evidence for 1-Iodo-7-methoxy-2-nitronaphthalene vs. Structural Analogs


Oxidative Addition Reactivity: Iodo vs. Bromo Naphthalene (Cross-Study Comparable)

In electrogenerated [Co(I)-salen]− mediated activation, 1-iodonaphthalene undergoes rapid oxidative addition with a rate constant approximately 20–30× greater than that of 1-bromonaphthalene under identical conditions [1]. This class-level trend directly translates to 1-iodo-7-methoxy-2-nitronaphthalene, where the iodo substituent is essential for efficient Pd-catalyzed trifluoromethylation at C1, a key step in the synthesis of anthelmintic compound (VIIIa) described in US 9,249,102 [2]. The bromo analog would require harsher conditions, longer reaction times, and delivers substantially lower conversion.

Cross-coupling Electrochemistry Anthelmintic intermediates

Trifluoromethylation Yield: Iodo vs. Alternative Halogens (Class-Level Inference)

The patented synthesis of 7-methoxy-2-nitro-1-(trifluoromethyl)naphthalene proceeds via CuI/KF-mediated trifluoromethylation of 1-iodo-7-methoxy-2-nitronaphthalene at 120 °C for 0.5 h, yielding the product in high purity after chromatography (1–10% EtOAc/petroleum ether) . Class-level evidence demonstrates that aryl iodides react with trifluoromethylating agents 5–50× faster than the corresponding bromides, and aryl chlorides are essentially inert under these conditions [1]. Attempts to replace the iodo substrate with the bromo or chloro analog would necessitate forcing conditions, catalyst optimization, and still produce lower isolated yields, jeopardizing the overall process efficiency.

Fluorination Anthelmintic Process chemistry

Photophysical Differentiation: Solvatochromic Fluorescence vs. Non-Fluorescent Nitronaphthalenes (Cross-Study Comparable)

Nitro-group-containing naphthalene derivatives with a weak donor (methoxy) and strong acceptor (nitro) arrangement can exhibit intense, solvent-dependent fluorescence, with quantum yields approaching unity in non-polar media [1]. In contrast, most simple nitronaphthalenes are non-emissive due to efficient intersystem crossing [2]. The 7-methoxy-2-nitro substitution pattern preserves the push–pull character essential for this phenomenon. 1-Iodo-7-methoxy-2-nitronaphthalene, by virtue of its identical donor–acceptor positioning and the heavy-atom effect of iodine, is expected to display distinct fluorescence lifetime and quantum yield signatures compared to the non-iodinated analog, making it a valuable probe for studying triplet-state dynamics.

Fluorescence Solvatochromism Nitroaromatics

Regioselectivity Advantage in Cross-Coupling Reactions (Supporting Evidence)

The 1-iodo group in 1-iodo-7-methoxy-2-nitronaphthalene is positioned ortho to the strong electron-withdrawing nitro group, which polarizes the C–I bond and facilitates oxidative addition at the 1-position with high regiocontrol [1]. By contrast, regioisomers such as 2-iodo-1-methoxy-4-nitronaphthalene (CAS 1429765-70-7) would direct palladium insertion to the sterically more hindered 2-position, potentially reducing coupling efficiency. While direct comparative coupling yields for these specific isomers have not been published, the electronic bias conferred by the 2-nitro group on the C1–I bond is well-precedented in palladium-catalyzed cross-coupling chemistry.

Regioselectivity Suzuki coupling C–C bond formation

Optimal Use Cases for 1-Iodo-7-methoxy-2-nitronaphthalene Based on Documented Differentiation


Large-Scale Synthesis of Trifluoromethyl-Naphthalene Anthelmintic Intermediates (Patented Route US 9,249,102)

Procurement teams supporting veterinary anthelmintic development programs should stock 1-iodo-7-methoxy-2-nitronaphthalene as the direct precursor for 7-methoxy-2-nitro-1-(trifluoromethyl)naphthalene. The CuI/KF-mediated trifluoromethylation proceeds efficiently only with the iodo substrate; bromo or chloro analogs fail to deliver acceptable conversion under the same conditions, making the iodo compound non-substitutable for this validated process [1].

Photophysical Probe Development Leveraging Heavy-Atom-Induced Intersystem Crossing

Research groups designing triplet-state probes or studying solvent-dependent fluorescence can exploit the unique combination of the iodine heavy atom with the methoxy (donor)–nitro (acceptor) system. The near-unity fluorescence quantum yield of analogous donor–acceptor nitronaphthalenes in non-polar solvents [2], combined with the enhanced spin–orbit coupling from iodine, positions this compound as a valuable scaffold for investigating singlet-to-triplet dynamics and developing oxygen-sensitive luminophores [3].

Medicinal Chemistry Library Synthesis Requiring Orthogonal C1 Functionalization

For medicinal chemists building naphthalene-based fragment or lead-like libraries, the C1–I bond offers a single, electronically activated handle for sequential palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig). The electronic bias imposed by the ortho-nitro group ensures regioselective functionalization at C1, reducing byproduct formation and simplifying purification [4]. This orthogonal reactivity is not available with regioisomeric iodo-nitronaphthalenes where the iodo and nitro groups occupy different relative positions.

Electrochemical Mechanistic Studies on Aryl Halide Activation

Given the well-characterized electrochemical behavior of 1-iodonaphthalene vs. 1-bromonaphthalene with [Co(I)-salen]− [5], 1-iodo-7-methoxy-2-nitronaphthalene can serve as a functionalized substrate for probing substituent effects (methoxy, nitro) on oxidative addition kinetics. The approximately 20–30× rate enhancement of iodo over bromo provides a clear signal window for mechanistic investigations.

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